molecular formula C17H21NO4S B2369030 N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1396747-21-9

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2369030
CAS No.: 1396747-21-9
M. Wt: 335.42
InChI Key: DATBBEVNMFJUNY-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core, a scaffold recognized for its diverse biological activities and prevalence in pharmaceutical research . The compound's structure, which incorporates a 4-methoxy-2-methyl substitution on the sulfonamide aryl ring and a hydroxy-phenylpropyl side chain, suggests potential as a versatile intermediate or investigative tool in medicinal chemistry. Benzenesulfonamides are frequently explored as enzyme inhibitors and receptor modulators . Researchers may find value in this compound for developing novel therapeutic agents, particularly as its structural motifs are associated with activity at prostanoid receptors; for instance, selective EP4 receptor antagonists with a sulfonamide group have demonstrated potent antihyperalgesic properties in preclinical models . Furthermore, the molecule contains a nitrogen atom, a common feature in over 60% of all small-molecule drugs, which often enables critical interactions with biological targets through hydrogen bonding . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-12-15(22-2)8-9-17(13)23(20,21)18-11-10-16(19)14-6-4-3-5-7-14/h3-9,12,16,18-19H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATBBEVNMFJUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 3-hydroxy-3-phenylpropylamine, which is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. Additionally, the use of automated systems can reduce the need for manual intervention and minimize the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-phenylpropyl-4-methoxy-2-methylbenzenesulfonamide.

    Reduction: Formation of N-(3-amino-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide/Amide Core

a. N-(3-Hydroxy-3-phenylpropyl)benzamide (2a)

  • Structure : Replaces the 4-methoxy-2-methylbenzenesulfonamide group with a benzamide moiety.
  • Properties : Exhibits higher lipophilicity due to the absence of the polar sulfonamide group. This increases solubility in organic solvents compared to the target compound.
  • Synthesis : Prepared via benzoylation of the 3-hydroxy-3-phenylpropylamine intermediate, similar to methods in .

b. (S)-Methyl 3-(4-methylphenylsulfonamido)-3-phenylpropanoate

  • Structure : Features a methyl ester and a 4-methylbenzenesulfonamide group.

c. N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

  • Structure : Contains a chloroacetyl group, a strong electron-withdrawing substituent.
  • Reactivity : The chloroacetyl group enhances electrophilicity, making this compound more reactive in alkylation or hydrolysis reactions than the target compound’s methoxy-methyl system.

Modifications in the Alkyl Chain

a. N-((S)-3-Bromo-1-phenyl-propyl)-4-methyl-benzenesulfonamide

  • Structure : Replaces the 3-hydroxy group with a bromine atom.

b. N-(2-(Butyltellanyl)ethyl)-4-methylbenzenesulfonamide (1c)

  • Structure : Incorporates a tellurium atom in the alkyl chain.
  • Applications : Tellurium-containing compounds, such as 1c, exhibit unique redox properties and catalytic activity, which are absent in the target compound.

Functional Group Comparisons

a. Hydroxamic Acids (Compounds 6–10, )

  • Structure : Feature hydroxamate (-CONHOH) or ureido groups.
  • Biological Activity : Hydroxamic acids are potent metal chelators (e.g., histone deacetylase inhibitors), whereas the target compound’s sulfonamide group may favor protease inhibition or antioxidant effects via radical scavenging.

b. N-Phenyl-2-furohydroxamic Acid (11)

  • Structure : Combines a furan ring with a hydroxamic acid group.
  • Antioxidant Capacity : Demonstrates higher DPPH radical scavenging activity than typical sulfonamides due to the conjugated π-system and hydroxamate moiety.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight Key Substituents Notable Properties
Target Compound ~349.4* 4-OCH₃, 2-CH₃, -SO₂NH- Moderate polarity, H-bond donor
N-(3-Hydroxy-3-phenylpropyl)benzamide (2a) 269.3 Benzamide High lipophilicity
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide 262.7 Cl, -SO₂NH- High reactivity
Hydroxamic Acid (Compound 6, ) 211.6 4-ClPh, -CONHOH Metal chelation, antioxidant

*Calculated based on molecular formula.

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Sulfonamide group
  • Hydroxy group
  • Methoxy group

These functional groups contribute to its reactivity and interactions with biological targets. The synthesis typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions, often using organic solvents such as dichloromethane for purification.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity. This inhibition can lead to various downstream effects depending on the enzyme involved.
  • Receptor Interaction : It may also interact with certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound has several potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that sulfonamides exhibit antimicrobial properties. This compound could potentially inhibit bacterial growth through its action on bacterial enzymes.
  • Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures may exhibit anti-inflammatory properties by modulating inflammatory pathways.
  • Anticancer Potential : Research is ongoing to explore the compound's effects on cancer cell lines. Initial findings suggest it may induce apoptosis in certain cancer cells, although more extensive studies are needed to confirm these effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of specific bacteria
Anti-inflammatoryModulates inflammatory pathways
AnticancerInduces apoptosis in cancer cell lines

Case Study Example

A study conducted on the compound's effects on human cancer cell lines demonstrated significant cytotoxicity at varying concentrations. The results indicated that at higher concentrations, there was a marked increase in apoptotic markers, suggesting a potential mechanism for anticancer activity. Further research is warranted to explore the specific pathways involved and the therapeutic potential against various cancers.

Q & A

Q. How can the structure and purity of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide be confirmed experimentally?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are essential for structural confirmation. For purity assessment, combine HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates and a solvent system like ethyl acetate/hexane (3:7). Cross-validate results with elemental analysis (C, H, N, S) to ensure >95% purity .

Q. What functional groups in this compound influence its reactivity and biological activity?

  • Methodological Answer: Key groups include the sulfonamide moiety (hydrogen-bond acceptor), 3-hydroxypropanol (potential for oxidation or esterification), and 4-methoxy-2-methylbenzene (enhances lipophilicity). The hydroxyl group may participate in hydrogen bonding with biological targets, while the methoxy group stabilizes aromatic interactions. Use IR spectroscopy to identify O–H (3200–3600 cm⁻¹) and S=O (1150–1350 cm⁻¹) stretches .

Q. What are the standard protocols for synthesizing this compound?

  • Methodological Answer: A typical route involves:
  • Step 1: React 4-methoxy-2-methylbenzenesulfonyl chloride with 3-amino-3-phenylpropanol in dry dichloromethane (DCM) under nitrogen.
  • Step 2: Use triethylamine (TEA) as a base to neutralize HCl byproducts.
  • Step 3: Purify via column chromatography (silica gel, gradient elution with DCM/methanol). Monitor reaction progress by TLC and confirm yields via gravimetric analysis .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer: Conduct in vitro assays against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) at concentrations of 1–100 μM. Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Include positive controls (e.g., celecoxib for COX-2) and validate cytotoxicity via MTT assays in HEK-293 cells .

Advanced Research Questions

Q. How can computational modeling predict target interactions of this sulfonamide derivative?

  • Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of potential targets (e.g., carbonic anhydrase IX from PDB: 3IAI). Optimize ligand geometry with density functional theory (DFT) at the B3LYP/6-31G* level. Calculate binding free energies (ΔG) and validate with molecular dynamics simulations (NAMD/GROMACS) over 100 ns trajectories .

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodological Answer: Use a Design of Experiments (DoE) approach to test variables:
  • Solvent polarity: Compare DCM vs. THF.
  • Temperature: 0°C vs. room temperature.
  • Catalyst: Add DMAP (4-dimethylaminopyridine) for accelerated sulfonamide formation.
    Analyze results via response surface methodology (RSM) to identify optimal conditions (e.g., 85% yield in DCM with 10 mol% DMAP at 25°C) .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer: Re-evaluate assay conditions:
  • Buffer pH: Test pH 7.4 vs. 6.5 (tumor microenvironment).
  • Protein binding: Use dialysis to assess serum protein interference.
  • Batch variability: Characterize compound purity across batches via LC-MS. Apply ANOVA with post-hoc Tukey tests to determine significance (p < 0.05) .

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

  • Methodological Answer: Derivatize the hydroxyl group to improve metabolic stability:
  • Esterification: Acetylate with acetic anhydride to reduce polarity.
  • PEGylation: Attach polyethylene glycol (PEG-500) to increase half-life.
    Assess logP (via shake-flask method) and metabolic stability in liver microsomes (e.g., human CYP3A4 incubation) .

Q. How does the methoxy group’s position affect electronic properties and bioactivity?

  • Methodological Answer: Synthesize analogs with methoxy at ortho, meta, and para positions. Compare electronic effects via Hammett σ constants and calculate electrostatic potential maps (Gaussian 16). Test bioactivity in a panel of kinase inhibition assays to correlate substituent position with potency .

Q. What mechanisms underlie the compound’s potential off-target effects?

  • Methodological Answer:
    Perform kinome-wide profiling (Eurofins KinaseProfiler) at 10 μM. Identify off-target hits (e.g., EGFR, VEGFR2) and validate via Western blot (phosphorylation inhibition). Use CRISPR-Cas9 knockout models to confirm target specificity .

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